2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Overview
Description
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a halogenated isocyanate derivative with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, the reaction with water leads to the formation of a primary amine and carbon dioxide .
Biochemical Pathways
The reactivity of isocyanates suggests that they could potentially interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted via various routes .
Result of Action
Exposure to isocyanates can lead to respiratory sensitization and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of compounds with active hydrogen atoms in the environment can lead to rapid reactions . Furthermore, the compound is flammable, and its vapors may form explosive mixtures with air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
2-Fluoro-3-(trifluoromethyl)aniline+Phosgene→2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent safety measures due to the toxic nature of phosgene. The process is optimized to maximize yield and minimize by-products. The reaction is typically conducted in a closed system to prevent the release of hazardous gases .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in certain synthetic applications .
Biological Activity
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound (CAS No.: 190774-52-8) is characterized by its unique trifluoromethyl and fluorine substituents, which enhance its reactivity and biological activity. The synthesis typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions to yield the isocyanate derivative.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Anticancer Activity : Studies have shown that compounds containing isocyanate groups exhibit promising anticancer properties. For instance, derivatives of isocyanates have been evaluated for their ability to inhibit cancer cell proliferation in various models, including human cancer cell lines such as A375 and HT-29, demonstrating moderate to high anti-proliferative activities.
- Anti-inflammatory Effects : The compound has also been noted for its potential in modulating inflammatory responses. Research indicates that it can suppress cytokine production in immune cells, which may be beneficial in treating autoimmune diseases.
- Neurological Applications : There is emerging evidence suggesting that isocyanates like this one may play a role in neuroprotection and could be investigated for therapeutic strategies against neurodegenerative diseases.
Anticancer Activity
A study evaluating various derivatives of phenyl isocyanates found that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like Sorafenib. The following table summarizes the IC50 values obtained from cytotoxic assays:
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
This compound | A375 | 1.12 | Superior to Sorafenib |
This compound | HT-29 | >80 | Ineffective |
Sorafenib | A375 | 13.5 | Reference |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was explored through in vitro assays measuring cytokine levels in stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound:
Treatment | TNF-α (pg/ml) | IL-6 (pg/ml) |
---|---|---|
Control | 150 | 200 |
This compound (10 µM) | 80 | 120 |
Case Studies
- Case Study on Cancer Cell Lines : In a comparative study involving various phenyl isocyanates, it was found that the introduction of trifluoromethyl groups significantly enhanced the cytotoxic effects against melanoma cells (A375), suggesting a structure-activity relationship that merits further investigation.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHHWYOEISJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369877 | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-52-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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